molecular formula C15H12O8 B300341 bis(2-oxo-2H-pyran-4-yl) pentanedioate

bis(2-oxo-2H-pyran-4-yl) pentanedioate

Cat. No. B300341
M. Wt: 320.25 g/mol
InChI Key: HSVSPYGBQCOHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2-oxo-2H-pyran-4-yl) pentanedioate, commonly known as BOPP, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. BOPP is a member of the pyrone family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

BOPP has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, BOPP has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
In agriculture, BOPP has been investigated for its potential use as a plant growth regulator. It has been shown to increase the yield of crops such as rice, wheat, and maize. BOPP has also been studied for its ability to enhance the stress tolerance of plants.
In materials science, BOPP has been studied for its potential use as a building block for the synthesis of novel materials. It has been shown to form stable complexes with metal ions, which can be used as precursors for the synthesis of metal-organic frameworks (MOFs).

Mechanism of Action

The mechanism of action of BOPP is not fully understood. However, it is believed to exert its biological effects by interacting with metal ions and proteins. BOPP has been shown to form stable complexes with metal ions such as copper, zinc, and iron. These complexes can then interact with proteins and enzymes, leading to changes in their activity.
Biochemical and Physiological Effects:
BOPP has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that BOPP has anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to inhibit the growth of various cancer cell lines.
In vivo studies have demonstrated that BOPP can reduce inflammation and oxidative stress in animal models of disease. It has also been shown to enhance the immune response in animals.

Advantages and Limitations for Lab Experiments

One advantage of using BOPP in lab experiments is its ability to form stable complexes with metal ions. This property makes it a useful tool for the synthesis of metal-organic frameworks and the study of metal-protein interactions.
One limitation of using BOPP in lab experiments is its low solubility in water. This can make it difficult to dissolve BOPP in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on BOPP. One area of interest is the development of BOPP-based drug delivery systems. BOPP has been shown to form stable complexes with metal ions, which can be used to target specific cells or tissues.
Another area of interest is the study of BOPP's interactions with proteins and enzymes. Understanding the mechanism of action of BOPP could lead to the development of new drugs or therapies for various diseases.
Finally, there is potential for the use of BOPP in materials science. BOPP has been shown to form stable complexes with metal ions, which can be used as precursors for the synthesis of novel materials. Further research in this area could lead to the development of new materials with unique properties.

Synthesis Methods

BOPP can be synthesized by the reaction of pentanedioic acid with 4-hydroxy-2-pyranone in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide. The reaction yields BOPP as a white crystalline solid with a melting point of 183-185°C.

properties

Molecular Formula

C15H12O8

Molecular Weight

320.25 g/mol

IUPAC Name

bis(2-oxopyran-4-yl) pentanedioate

InChI

InChI=1S/C15H12O8/c16-12(22-10-4-6-20-14(18)8-10)2-1-3-13(17)23-11-5-7-21-15(19)9-11/h4-9H,1-3H2

InChI Key

HSVSPYGBQCOHFC-UHFFFAOYSA-N

SMILES

C1=COC(=O)C=C1OC(=O)CCCC(=O)OC2=CC(=O)OC=C2

Canonical SMILES

C1=COC(=O)C=C1OC(=O)CCCC(=O)OC2=CC(=O)OC=C2

Origin of Product

United States

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